2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol
Overview
Description
“2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol” is a chemical compound with the molecular formula C13H18O3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of tetrahydropyrans, which are part of the structure of the compound, has been extensively studied . Methods include the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins , the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate , and the intramolecular hydroalkoxylation of unactivated olefins using a Co (salen) complex .Molecular Structure Analysis
The molecular structure of “this compound” is based on a tetrahydropyran ring, which is a common protecting group for alcohols . The structure also includes a benzyl alcohol group .Chemical Reactions Analysis
The tetrahydropyran group in the structure of the compound can undergo a variety of reactions . These include hydroalkoxylation reactions catalyzed by various metals . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used.Scientific Research Applications
Synthesis of Libraries and Diverse Compounds The creation of libraries of substituted tetrahydropyrans, such as 2-(4-methoxyphenyl)-6-(substituted ethyl)dihydro-2H-pyran-4(3H)ones, through oxidative C-H bond activation and click chemistry, showcases the compound's relevance in generating diverse molecular structures for screening against various biological targets (Zaware et al., 2011).
Catalysis and Reaction Optimization The compound's derivatives are involved in catalysis and reaction optimization processes. For instance, pentafluorophenylboronic acid and oxalic acid catalyze the formation of aryl-substituted tetrahydrofuran and tetrahydropyran derivatives, indicating the compound's involvement in catalytic processes and the formation of C-O bonds (Estopiñá-Durán et al., 2019). Furthermore, Al(OTf)3 is used as a catalyst for tetrahydropyranylation of alcohols under solvent-free conditions, emphasizing the role of related structures in synthetic chemistry and catalysis (Kamal et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
[2-(oxan-2-yloxymethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c14-9-11-5-1-2-6-12(11)10-16-13-7-3-4-8-15-13/h1-2,5-6,13-14H,3-4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCBXMPWJAQCQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463024 | |
Record name | (2-{[(Oxan-2-yl)oxy]methyl}phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217433-37-9 | |
Record name | (2-{[(Oxan-2-yl)oxy]methyl}phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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